![molecular formula C22H26ClNO4 B5217829 (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone, also known as ML351, is a small molecule inhibitor that has shown potential in treating various diseases. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone inhibits the activity of several enzymes and proteins by binding to their active sites. The compound has been shown to inhibit the activity of the enzyme lysine-specific demethylase 1 (LSD1), which plays a crucial role in the progression of cancer. (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has also been shown to inhibit the activity of the protein alpha-synuclein, which is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects, including inhibition of enzyme and protein activity, inhibition of bacterial growth, and reduction of cancer cell proliferation. The compound has also been shown to have neuroprotective effects, as it has been shown to reduce the accumulation of alpha-synuclein in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high potency and selectivity. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has shown great potential in treating various diseases, and several future directions for research have been proposed. These include further studies on the compound's mechanism of action, optimization of its pharmacokinetic properties, and development of more potent and selective analogs. (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has also been proposed as a potential treatment for other diseases, such as Huntington's disease and multiple sclerosis. Further studies are needed to fully understand the potential of (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone in treating these diseases.
Métodos De Síntesis
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has been synthesized using different methods, including the Suzuki coupling reaction, the Ullmann coupling reaction, and the Buchwald-Hartwig coupling reaction. The most commonly used method is the Suzuki coupling reaction, which involves the reaction between 5-chloro-2-methoxyphenylboronic acid and (3-ethoxy-2-hydroxybenzyl)piperidin-3-ylmethanone in the presence of a palladium catalyst. The reaction results in the formation of (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone with a yield of around 50%.
Aplicaciones Científicas De Investigación
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of several enzymes and proteins that are involved in the progression of these diseases. (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has also been studied for its potential in treating bacterial infections, as it has been shown to inhibit the growth of several bacterial strains.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-3-28-20-8-4-6-16(22(20)26)14-24-11-5-7-15(13-24)21(25)18-12-17(23)9-10-19(18)27-2/h4,6,8-10,12,15,26H,3,5,7,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFKQFLCDDGVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCC(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)piperidin-3-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

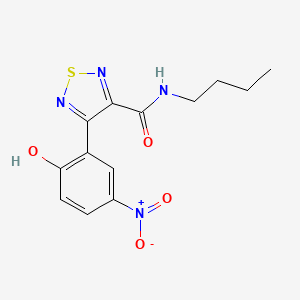

![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
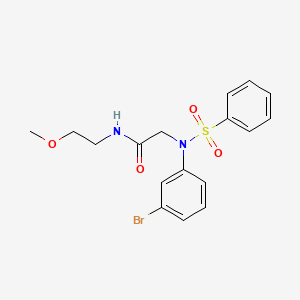
![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)
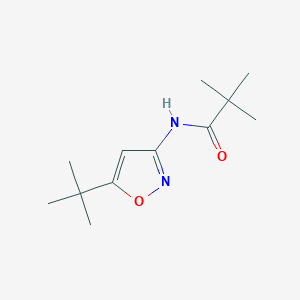
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
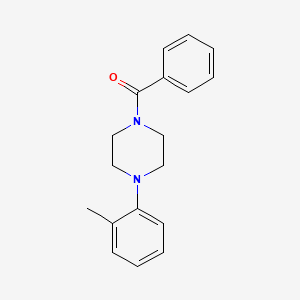
![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5217809.png)
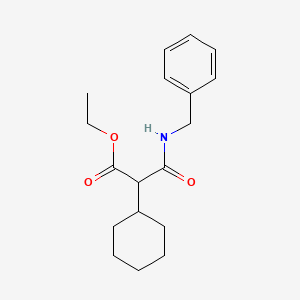
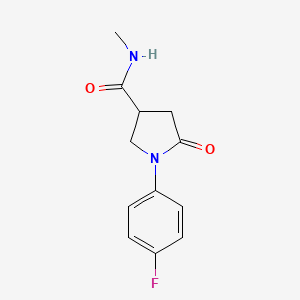
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5217826.png)